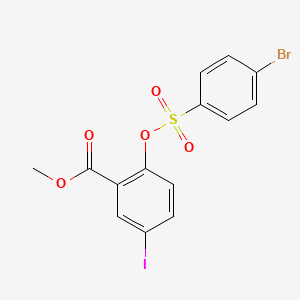

Methyl 2-(((4-bromophenyl)sulfonyl)oxy)-5-iodobenzenecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Sulfonated Cyclic Compounds

Researchers have developed a metal-free method for inserting sulfur dioxide with aryl iodides and silyl enolates or allylic bromide under ultraviolet irradiation. This process allows for the synthesis of sulfonated cyclic compounds under mild conditions. The study highlights a convenient route to these compounds, which have potential applications in various chemical syntheses and material science. The proposed mechanism involves aryl radicals formed in situ from aryl iodides undergoing intramolecular cyclization, followed by sulfonylation via sulfur dioxide insertion (Ye et al., 2020).

Bromophenol Derivatives from Marine Algae

Another study focused on isolating and characterizing bromophenol derivatives from the red alga Rhodomela confervoides. These compounds were evaluated for their activity against human cancer cell lines and microorganisms, demonstrating the potential of natural bromophenol derivatives in developing new therapeutic agents and materials with unique biological activities (Zhao et al., 2004).

Palladium-catalyzed N-arylation

A direct approach for synthesizing various N-arylated sulfoximines through a palladium-catalyzed cross-coupling strategy has been developed. This methodology opens new avenues for the preparation of sulfoximines, which are valuable in pharmaceutical and material sciences for their potent biological activities and as intermediates in chemical syntheses (Bolm & Hildebrand, 2000).

Synthesis of Sulfanyl-, Sulfinyl-, and Sulfonyl-Substituted Compounds

The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes and their base-induced chemiluminescence have been explored. These compounds have implications in the development of new chemiluminescent materials and probes for biological and chemical analyses (Watanabe et al., 2010).

Antioxidant Activity of Marine Red Alga

Research on the marine red alga Rhodomela confervoides led to the identification of bromophenols with potent antioxidant activity. These natural products hold promise for the development of new antioxidants that could be used in food preservation, cosmetics, and pharmaceuticals (Li et al., 2011).

Mécanisme D'action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in similar reactions.

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps :

- Palladium catalysts interact with electrophilic organic groups, leading to the formation of a new Pd–C bond. Nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that suzuki–miyaura cross-coupling reactions are widely used in organic synthesis for creating carbon-carbon bonds , which are fundamental in many biochemical pathways.

Result of Action

The compound’s potential role in suzuki–miyaura cross-coupling reactions suggests it could be used to form new carbon-carbon bonds , which could have significant effects at the molecular level.

Action Environment

Factors such as temperature, ph, and the presence of other reactants could potentially influence the compound’s reactivity in suzuki–miyaura cross-coupling reactions .

Propriétés

IUPAC Name |

methyl 2-(4-bromophenyl)sulfonyloxy-5-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrIO5S/c1-20-14(17)12-8-10(16)4-7-13(12)21-22(18,19)11-5-2-9(15)3-6-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVMUBREQLMKPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OS(=O)(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrIO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2525482.png)

![N-Methyl-N-[2-[(2-methyl-5,6,7,8-tetrahydroquinazolin-6-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2525483.png)

![(1H-benzo[d]imidazol-1-yl)(3-iodo-4-methoxyphenyl)methanone](/img/structure/B2525484.png)

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2525487.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

![N-(2,3-dimethoxybenzyl)-2-((7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525494.png)